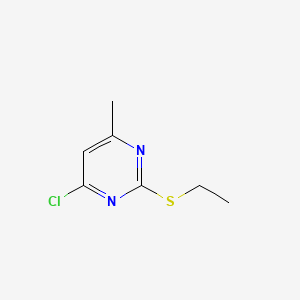

Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-

Description

The exact mass of the compound Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163135. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-ethylsulfanyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCOOEDCZBVFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303871 | |

| Record name | pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22727-18-0 | |

| Record name | NSC163135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-ETHYLTHIO-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(ethylthio)-6-methylpyrimidine: A Strategic Scaffold for Pyrimidine Functionalization

Executive Summary

4-Chloro-2-(ethylthio)-6-methylpyrimidine (CAS: 22727-18-0) is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its utility stems from its orthogonal reactivity profile : the C4-chloro position allows for immediate nucleophilic aromatic substitution (

This guide details the physicochemical identity, validated synthetic pathways, and reactivity logic required to effectively deploy this scaffold in drug development campaigns.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound is defined by a pyrimidine core substituted with a chlorine atom at position 4, an ethylthio ether at position 2, and a methyl group at position 6.[2] The molecular weight reflects the specific isotopic contributions of the chlorine (

| Property | Data |

| IUPAC Name | 4-Chloro-2-(ethylsulfanyl)-6-methylpyrimidine |

| CAS Number | 22727-18-0 |

| Molecular Formula | |

| Molecular Weight | 188.68 g/mol |

| Monoisotopic Mass | 188.0175 Da |

| SMILES | CCSC1=NC(=CC(=N1)Cl)C |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in water |

Synthetic Methodology

The synthesis of 4-chloro-2-(ethylthio)-6-methylpyrimidine is best approached via the "Thiouracil Route." This two-step protocol ensures regioselectivity and high yields by leveraging the tautomeric preference of the precursor.

Protocol Overview

-

S-Alkylation: Selective alkylation of 6-methyl-2-thiouracil at the sulfur atom to prevent N-alkylation.

-

Deoxychlorination: Conversion of the C4-carbonyl (lactam tautomer) to the C4-chloride using a phosphorylating agent.

Detailed Workflow

Step 1: Synthesis of 2-(Ethylthio)-6-methylpyrimidin-4(3H)-one

-

Reagents: 6-Methyl-2-thiouracil, Ethyl Bromide (

), Potassium Hydroxide ( -

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Dissolve 6-methyl-2-thiouracil in basic aqueous ethanol. The base deprotonates the thiol tautomer, generating the thiolate anion.

-

Add ethyl bromide dropwise at ambient temperature to minimize N-alkylation side products.

-

Reflux for 2–4 hours.

-

Acidify with acetic acid to precipitate the S-ethylated intermediate.

-

Critical Control Point: Monitor pH. The product precipitates best at pH ~5-6.

-

Step 2: Chlorination to Target Scaffold

-

Reagents: 2-(Ethylthio)-6-methylpyrimidin-4(3H)-one, Phosphorus Oxychloride (

). -

Catalyst: N,N-Dimethylaniline (optional, sequesters HCl).

-

Procedure:

-

Suspend the dried intermediate in neat

(excess acts as solvent). -

Heat to reflux (approx. 105°C). The reaction evolves HCl gas; use a scrubber.

-

Monitor by TLC/LCMS for disappearance of the starting material (typically 2–3 hours).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Extract with Dichloromethane (DCM) and wash with saturated

.

-

Synthesis Logic Diagram

Figure 1: Validated synthetic route from commercially available 6-methyl-2-thiouracil.

Reactivity Profile & Applications

The value of this scaffold in drug discovery lies in its regioselective electrophilicity . The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (

The "Switchable" Mechanism

-

Primary Reactivity (C4-Cl): The Chlorine at C4 is the most labile leaving group due to the inductive effect of the adjacent nitrogens. It reacts readily with amines, alkoxides, and thiols under mild conditions.

-

Secondary Reactivity (C2-SEt): The ethylthio group is relatively inert to

. However, it can be "switched on" by oxidation (using mCPBA or Oxone) to the sulfoxide (

SAR Logic Diagram

Figure 2: Sequential functionalization strategy for library generation.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures:

-

NMR (400 MHz,

- 6.90–7.00 ppm (s, 1H): C5-H (Aromatic proton).

-

3.10–3.20 ppm (q, 2H):

-

2.40–2.50 ppm (s, 3H): C6-

-

1.35–1.45 ppm (t, 3H):

-

Mass Spectrometry (LC-MS):

-

M+H: 189.02[3]

-

Isotope Pattern: Distinct 3:1 ratio for M:(M+2) peaks due to

, confirming the presence of chlorine.

-

Safety & Handling

As a chloropyrimidine derivative, this compound poses specific hazards that must be managed in a research environment.

-

Skin/Eye Hazards: Classified as Skin Corr.[4][5] 1B or Irritant depending on concentration. It can cause severe burns or eye damage.[4]

-

Respiratory: Inhalation of dust or vapors may cause respiratory irritation.[6]

-

Decomposition: Thermal decomposition releases toxic fumes, including Hydrogen Chloride (HCl), Sulfur Oxides (

), and Nitrogen Oxides ( -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of C-Cl bond).

References

-

National Center for Advancing Translational Sciences (NCATS). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (Analogous Structure Data). Inxight Drugs. Available at: [Link]

-

PubChem. 4-chloro-2-ethylthio-6-methylpyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Shutalev, A. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates. The 14th International Electronic Conference on Synthetic Organic Chemistry, 2010.[7] Available at: [Link]

-

Paquin, J. et al. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][8] Molbank, 2017(1), M923. Available at: [Link][8]

Sources

- 1. 22727-18-0 | 4-Chloro-2-(ethylthio)-6-methylpyrimidine - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 4-chloro-2-ethylthio-6-methylpyrimidine (C7H9ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 4-chloro-2-(ethylthio)-6-methylpyrimidine

[1]

Executive Summary & Chemical Profile

4-chloro-2-(ethylthio)-6-methylpyrimidine is a functionalized pyrimidine intermediate used primarily in the synthesis of sulfonylurea herbicides and bioactive pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between the lipophilic ethylthio/chloro groups and the polar pyrimidine core.[1]

-

Molecular Formula: C

H -

Molecular Weight: 188.68 g/mol [1]

-

Physical State: Low-melting solid or oil (dependent on purity/polymorph); structurally similar analogs (e.g., methylthio variant) melt ~37–38°C.[1]

-

Key Solubility Driver: The ethylthio group increases lipophilicity (LogP) compared to methylthio analogs, enhancing solubility in non-polar organic solvents while decreasing water solubility.[1]

Thermodynamic Solubility Landscape

The solubility of this compound follows a non-ideal solution behavior , heavily influenced by solvent polarity and hydrogen bonding capability.[1] Based on the structural properties and data from homologous pyrimidines, the solubility profile is categorized below:

Predicted Solubility Tiers

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |

| Polar Aprotic | DMF, DMSO, DMAc | Very High | Strong dipole-dipole interactions with the pyrimidine ring nitrogens.[1] |

| Chlorinated | DCM, Chloroform | High | Favorable dispersion forces and Cl-Cl interactions; excellent for extraction.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good solvency due to moderate polarity; ideal for process crystallization.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Temperature-dependent.[1] Soluble at reflux; likely to crystallize upon cooling (Standard purification method).[1] |

| Aromatic | Toluene, Xylene | Moderate-High | |

| Alkanes | Hexane, Heptane | Low | Poor interaction; useful as an anti-solvent to force precipitation.[1] |

| Aqueous | Water | Insoluble | Hydrophobic ethylthio and chloro groups dominate; "oiling out" is a risk in synthesis.[1] |

Theoretical Modeling & Correlation

To rigorously define the solubility curve for process design, experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for pyrimidine derivatives due to its accuracy in capturing non-ideal behavior over a wide temperature range.[1]

The Modified Apelblat Model

1- : Mole fraction solubility of the solute.[1][6]

- : Absolute temperature (K).[1][7]

- : Empirical model parameters derived from regression.

-

Application: Use this equation to interpolate solubility at unmeasured temperatures for reactor scaling.

van't Hoff Analysis (Thermodynamic Parameters)

For strictly linear regions (typically far from melting point), the van't Hoff equation determines the enthalpy of solution (

Experimental Protocols

Since exact literature values are scarce, the following self-validating protocols are required to generate the solubility curve.

Method A: Laser Monitoring (Polythermal)

Best for rapid data generation and metastable zone width (MSZW) determination.[1]

-

Setup: Reactor with turbidity probe and precise temperature control.

-

Procedure:

-

Validation: Repeat with increasing solute concentrations to build the solubility (

) and supersaturation (

Method B: Isothermal Saturation (Shake-Flask)

Best for thermodynamic equilibrium accuracy.[1]

-

Saturation: Add excess solid to solvent in a sealed vial at constant

(e.g., 298.15 K).[1] -

Equilibration: Shake for 24–48 hours.

-

Sampling: Stop stirring, allow settling (2 h), and filter supernatant through a 0.45 µm heated syringe filter.

-

Analysis: Quantify concentration via HPLC or Gravimetric analysis (evaporation).

Workflow Visualization

Caption: Logical workflow for determining and modeling the solubility of pyrimidine derivatives.

Process Implications: Crystallization & Purification

The solubility differential of 4-chloro-2-(ethylthio)-6-methylpyrimidine suggests specific purification strategies.

Cooling Crystallization[1]

-

Solvent: Ethanol or Isopropanol.[1]

-

Mechanism: The compound is highly soluble at reflux (~78°C) but significantly less soluble at 0–5°C.[1]

-

Protocol: Dissolve crude material in minimum hot ethanol. Cool slowly (0.5°C/min) to induce nucleation. Yields are typically high (>85%) with excellent purity rejection.[1]

Anti-Solvent Crystallization[1]

-

Solvent/Anti-solvent: Toluene / Hexane.[1]

-

Mechanism: Dissolve in Toluene (good solvent), then slowly add Hexane (poor solvent) to lower the solubility limit, forcing precipitation.[1]

-

Use Case: Preferred if the compound is thermally unstable and cannot be heated to reflux.[1]

Caption: Standard cooling crystallization process flow for purification of 4-chloro-2-(ethylthio)-6-methylpyrimidine.

References

-

Baluja, S., et al. (2014).[1] "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 59(10).[1] Link[1]

- Context: Establishes the standard Apelblat modeling approach for pyrimidine solubility.

-

Sigma-Aldrich. "Product Specification: 4-Chloro-2-(ethylthio)-6-methylpyrimidine (CAS 22727-18-0)."[1] Link[1]

-

Context: Verification of compound identity and commercial availability as a building block.[1]

-

-

ChemicalBook. "Synthesis and Properties of 2-Amino-4-chloro-6-methylpyrimidine Derivatives." Link

- Context: Provides comparative physical property data for methyl/ethyl-thio analogs used to infer solubility behavior.

-

PubChem. "Compound Summary: 4-Chloro-2-(ethylthio)-6-methylpyrimidine."[1][5] Link[1]

-

Context: Confirmation of lipophilic structural markers (S-Ethyl, Cl) influencing solvent interaction.[1]

-

Sources

- 1. 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 17119-73-2 [chemicalbook.com]

- 2. 22727-18-0 4-chloro-2-(ethylsulfanyl)-6-methylpyrimidine [aprgoo.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 4-chloro-2-ethylthio-6-methylpyrimidine (C7H9ClN2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Methodological & Application

Nucleophilic aromatic substitution of 4-chloro-2-(ethylthio)-6-methylpyrimidine

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of 4-Chloro-2-(ethylthio)-6-methylpyrimidine

Abstract

This application note details the optimized protocol for the functionalization of 4-chloro-2-(ethylthio)-6-methylpyrimidine via nucleophilic aromatic substitution (

Part 1: Chemical Rationale & Reactivity Profile

The Scaffold Architecture

The substrate features three distinct functional sites on the pyrimidine ring:

-

C4-Chloro: The primary electrophilic site. It is highly activated for

due to the para-like resonance relationship with N1. -

C2-Ethylthio: A sulfide linkage. Under standard

conditions, this group is inert . It acts as a protected handle that can be later activated (via oxidation to sulfone/sulfoxide) for a second substitution event. -

C6-Methyl: A weakly electron-donating group. While it provides steric bulk, it slightly deactivates the ring compared to unsubstituted pyrimidines, necessitating optimized thermal conditions.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens (specifically N1), lowering the activation energy. The chloride ion is then eliminated to restore aromaticity.

Figure 1: Mechanistic pathway highlighting the energetic preference for C4 substitution over C2.

Part 2: Critical Parameters for Optimization

To achieve >95% yield and prevent side reactions (such as hydrolysis to the pyrimidinone), three parameters must be controlled:

Solvent Selection[2]

-

Ethanol/Isopropanol (Protic): Recommended for standard amines. Protic solvents stabilize the leaving group (Cl-) and the transition state. They are greener and easier to remove.

-

DMF/DMSO (Aprotic Polar): Reserved for weak nucleophiles. These solvents enhance the nucleophilicity of the amine but increase the risk of impurity formation and are harder to remove during workup.

Base Scavenger

-

Diisopropylethylamine (DIPEA): The gold standard. Its steric bulk prevents it from acting as a competing nucleophile (quaternization).

-

Potassium Carbonate (

): Effective but heterogeneous. Requires vigorous stirring and can lead to hydrolysis if the solvent is "wet".

Stoichiometry

-

Nucleophile: Use 1.1 – 1.2 equivalents. Large excesses are unnecessary and complicate purification.

-

Substrate: Limiting reagent.

Part 3: Standardized Protocol (The "Gold Standard")

Objective: Synthesis of 4-(benzylamino)-2-(ethylthio)-6-methylpyrimidine. Scale: 1.0 gram (approx. 5.3 mmol).

Materials

-

Substrate: 4-Chloro-2-(ethylthio)-6-methylpyrimidine (1.0 g, 1.0 equiv).

-

Nucleophile: Benzylamine (0.63 g, 1.1 equiv).

-

Base: DIPEA (Hunig's Base) (0.82 g, 1.2 equiv).

-

Solvent: Ethanol (Absolute, 10 mL) [10 volumes].

Step-by-Step Methodology

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate in Ethanol (10 mL).

-

Add Base: Add DIPEA in one portion at room temperature (RT).

-

Add Nucleophile: Add Benzylamine dropwise over 2 minutes. Note: A mild exotherm may be observed.

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[2] The starting material (

) should disappear, and a more polar product spot (

-

-

Quench & Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Slowly add Water (20 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Stir at 0–5°C (ice bath) for 30 minutes to maximize yield.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) and cold ethanol ( -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results

-

Yield: 85–95%

-

Purity: >98% (HPLC area)

-

Appearance: White to pale yellow crystalline solid.

Part 4: Troubleshooting & Variation

If the standard protocol yields poor results, consult the decision matrix below.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Nucleophile is sterically hindered (e.g., t-butylamine). | Switch solvent to DMF and heat to 90–100°C. Increase reaction time to 12h. |

| Hydrolysis Product (Pyrimidinone) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Switch base to dry |

| Oily Product (No Precipitate) | Product is lipophilic or low MP. | Do not add water. Evaporate EtOH, dissolve residue in DCM, wash with water, dry over |

| Regioselectivity Issues | Attack at C2 (Rare). | Ensure the starting material is not the sulfone or sulfoxide analog. Only the sulfide is stable at C2. |

Workflow Visualization

Figure 2: Decision tree for reaction execution and workup based on product physical properties.

Part 5: Safety & Handling

-

Sensitizers: Chloropyrimidines and alkylthio-pyrimidines are potential skin sensitizers. Always wear nitrile gloves and a lab coat.

-

Stench: The ethylthio group can degrade to release ethyl mercaptan (stench) under strongly acidic conditions or high heat. Work in a well-ventilated fume hood.

-

Waste: Aqueous waste from the reaction contains organic bases and pyrimidine byproducts. Dispose of as halogenated organic waste.

References

-

Regioselectivity in Pyrimidine

:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

Reactivity of 2-Alkylthio-4-chloropyrimidines

-

General Pyrimidine Chemistry

-

Physical Properties & Safety (Analog)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. 5909-24-0 Cas No. | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 12. Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate , 98% , 5909-24-0 - CookeChem [cookechem.com]

Protocol for displacing chlorine in 4-chloro-2-(ethylthio)-6-methylpyrimidine

Application Note: Chemoselective Functionalization of 4-Chloro-2-(ethylthio)-6-methylpyrimidine

Introduction & Chemical Strategy

The scaffold 4-chloro-2-(ethylthio)-6-methylpyrimidine presents a classic challenge in heterocyclic chemistry: Chemoselectivity . This molecule contains two potential leaving groups: the chlorine at position 4 and the ethylthio group (–SEt) at position 2.

For drug discovery applications—particularly in the synthesis of kinase inhibitors or antimetabolites—the objective is almost invariably to displace the C4-chlorine first, utilizing the C2-ethylthio group as a "masked" handle for subsequent oxidation and displacement (e.g., to a sulfone and then an amine).

The Reactivity Hierarchy

The success of this protocol relies on the electronic disparity between the C4 and C2 positions:

-

C4-Position (High Reactivity): Activated by the concerted electron-withdrawing effects of the N1 and N3 nitrogen atoms. The chlorine atom is a superior leaving group (

of conjugate acid HCl -

C2-Position (Latent Reactivity): While also electron-deficient, the 2-position is sterically flanked by two nitrogens but lacks the specific leaving group ability of chlorine. The –SEt group is generally stable to nucleophilic attack unless oxidized to a sulfoxide (

) or sulfone (

Core Directive: This protocol is designed to maximize yield at C4 while suppressing "over-reaction" or displacement at C2.

Mechanistic Workflow

The reaction proceeds via a Nucleophilic Aromatic Substitution (

Visualization: Reaction Pathway

The following diagram illustrates the specific attack vector and the resonance stabilization that favors C4 displacement.

Figure 1: Mechanistic pathway for the

Experimental Protocols

Protocol A: Amination (Displacement with Primary/Secondary Amines)

Target Audience: Medicinal Chemists synthesizing kinase inhibitor libraries.

Reagents:

-

Substrate: 4-chloro-2-(ethylthio)-6-methylpyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Use n-Butanol if higher temperatures (>100°C) are required.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in EtOH (concentration ~0.2 M).

-

Addition: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).

-

Critical Check: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) .

-

Monitoring: Monitor by TLC (System: 20-40% EtOAc in Hexanes) or LCMS every 2 hours.

-

Expectation: The starting material (Cl-pyrimidine) is non-polar; the product will typically be more polar (lower

) and fluorescent under UV.

-

-

Workup (Precipitation Method - Preferred):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 5 volumes of ice-cold water with vigorous stirring.

-

The product is hydrophobic and should precipitate as a solid.

-

Filter, wash with water, and dry under vacuum.

-

-

Workup (Extraction Method - Alternative):

-

If no precipitate forms (oily product), remove EtOH under reduced pressure.

-

Dissolve residue in EtOAc, wash with water (2x) and Brine (1x).

-

Dry over

, filter, and concentrate.[5]

-

Protocol B: Etherification (Displacement with Alkoxides)

Target Audience: Chemists synthesizing ether linkages.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Sodium Alkoxide (prepared in situ from NaH + Alcohol, or commercial solution).

-

Solvent: Anhydrous THF or the parent alcohol of the alkoxide.

Methodology:

-

Cooling: Cool the solution of alcohol/THF to 0°C.

-

Activation: Add NaH (1.1 equiv, 60% dispersion) portion-wise. Stir until evolution of

ceases. -

Addition: Add the chloropyrimidine substrate (1.0 equiv) slowly.

-

Note: The reaction is often exothermic.

-

-

Temperature Control: Allow to warm to Room Temperature (RT). Do not heat initially. Alkoxides are more reactive than amines; heating may promote bis-substitution (displacing the -SEt group).

-

Quench: Quench carefully with saturated

solution.

Optimization & Troubleshooting

When the reaction fails or yields are low, use this decision matrix to adjust parameters.

Data Table: Solvent & Base Effects

| Solvent | Class | Temp Limit | Workup Ease | Recommended For |

| Ethanol | Protic | 78°C | High (Precipitation) | Standard anilines, aliphatic amines |

| Isopropanol | Protic | 82°C | High | Sterically hindered amines |

| DMF | Aprotic | 153°C | Low (Requires aq. wash) | Deactivated nucleophiles (e.g., nitro-anilines) |

| THF | Aprotic | 66°C | Medium | Alkoxylation (NaH bases) |

| Dioxane | Aprotic | 101°C | Medium | Microwave synthesis |

Visualization: Troubleshooting Decision Tree

Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.

Safety & Handling (E-E-A-T)

CAS No: 5909-24-0 (Analogous reference for safety data)

-

Hazard Identification: This compound is an irritant.

-

Odor Control: The ethylthio group can degrade to release thiols (stench). All reactions should be vented through a bleach scrubber or performed in a high-efficiency fume hood.

-

Waste Disposal: Aqueous waste streams containing pyrimidines and sulfides must be segregated and treated as hazardous organic waste, not poured down the drain.

References

The following sources provide authoritative grounding for the reactivity of 2-alkylthio-4-chloropyrimidines and their derivatives.

-

Mechanism of

in Pyrimidines: -

Analogous Reactivity (Methylthio variant)

-

Synthesis of Aminopyrimidines

- Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Source: Indian Journal of Chemistry (via CORE).

- Context: Describes the reflux conditions in DMF/Ethanol for amine displacement of 4-chloropyrimidines.

-

URL:[Link]

- Safety Data Sheet (SDS): Title: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate SDS. Source: Fisher Scientific. Context: Safety protocols for handling chloropyrimidine thioethers.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives , Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. preprints.org [preprints.org]

- 6. fishersci.de [fishersci.de]

- 7. fishersci.com [fishersci.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Reaction of 4-chloro-2-(ethylthio)-6-methylpyrimidine with amines

Executive Summary

The 4-chloro-2-(ethylthio)-6-methylpyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for EGFR, VEGFR, and Raf kinase inhibitors. Its unique substitution pattern—a reactive chloro group at C4, a modifiable ethylthio group at C2, and a stabilizing methyl group at C6—offers a versatile platform for divergent synthesis.

This guide details the regioselective Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

Success in this reaction relies on exploiting the electronic differences between the C4 and C2 positions.

-

Leaving Group Ability: Chloride (

) is a superior leaving group to ethylthiolate ( -

Electronic Activation: The nitrogen atoms at N1 and N3 withdraw electron density. The C4 position is more electrophilic than C2 because the intermediate Meisenheimer complex formed at C4 is stabilized by the ability of the negative charge to reside on the electronegative N3 nitrogen (para-like resonance).

-

Steric Factors: The C6-methyl group provides mild steric hindrance but primarily serves to electronically enrich the ring slightly, making the C4-Cl less reactive than in unsubstituted pyrimidines, necessitating optimized conditions.

Reaction Pathway Diagram

The following diagram illustrates the selective displacement pathway and potential side reactions.

Figure 1: Reaction pathway showing the selective

Strategic Optimization

| Parameter | Recommendation | Expert Rationale |

| Solvent | Ethanol (EtOH) or 2-Propanol (IPA) | Protic solvents stabilize the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction compared to aprotic solvents like THF. |

| Base | DIPEA or TEA (1.2–2.0 equiv) | Essential to neutralize the HCl byproduct. For acid-sensitive substrates, use solid |

| Catalyst | HCl (0.1 equiv) [Method B only] | For weak nucleophiles (e.g., electron-deficient anilines), catalytic acid protonates the pyrimidine N3, dramatically increasing C4 electrophilicity. |

| Temperature | Reflux (80–100°C) | Required to overcome the activation energy barrier, as the C6-methyl group slightly deactivates the ring. |

Experimental Protocols

Method A: Standard Thermal Displacement (General Purpose)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, benzylamine).

Reagents:

-

Substrate: 4-Chloro-2-(ethylthio)-6-methylpyrimidine (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Base: Triethylamine (TEA) (1.5 equiv)

-

Solvent: Ethanol (absolute) [Concentration: 0.2 M]

Procedure:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine substrate and ethanol. Stir until dissolved.

-

Add: Add the amine followed by TEA dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup:

-

Cool to room temperature.

-

Option 1 (Precipitation): Pour the reaction mixture into ice-cold water (5x reaction volume). Stir for 15 mins. Filter the solid precipitate, wash with water, and dry.

-

Option 2 (Extraction): If no solid forms, remove EtOH under vacuum. Dissolve residue in EtOAc, wash with saturated

and brine. Dry over

-

-

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography if necessary.

Method B: Acid-Mediated Displacement (For Weak Nucleophiles)

Best for: Anilines, especially those with electron-withdrawing groups (e.g., 3-chloroaniline). Mechanism: Protonation of the pyrimidine ring activates it towards attack by weak nucleophiles.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Conc. HCl (aq) or 4M HCl in Dioxane (0.1 – 0.5 equiv)

-

Solvent: Water or 2-Propanol (1:1 mixture often works best)

Procedure:

-

Mix: Suspend the substrate and aniline in water/2-propanol (0.2 M).

-

Catalyze: Add the catalytic amount of HCl.

-

Heat: Stir at 80–90°C for 4–12 hours.

-

Note: The reaction may initially be heterogeneous but often clears as it proceeds or forms a new precipitate (the product hydrochloride salt).

-

-

Workup:

-

Cool to room temperature.

-

Neutralize with saturated

solution to pH ~8. -

Extract with EtOAc or filter the precipitated free base.

-

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered amines or rapid library generation.

Parameters:

-

Instrument: Biotage or CEM Microwave Reactor

-

Vessel: Sealed 2–5 mL vial

-

Solvent: 2-Propanol (absorbs microwaves well)

Procedure:

-

Combine substrate (1.0 equiv), amine (1.2 equiv), and DIPEA (2.0 equiv) in 2-propanol (3 mL per mmol).

-

Seal the vial.[5]

-

Irradiate:

-

Temperature: 130°C [4]

-

Time: 15–20 minutes

-

Pressure Limit: 15 bar

-

-

Cool: Use compressed air cooling (standard on most reactors).

-

Analyze: Check LC-MS. If incomplete, irradiate for an additional 10 mins at 140°C.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated ring system | Switch to Method B (Acid Catalysis) or increase temp to 140°C (Microwave). |

| Hydrolysis (OH product) | Wet solvent or excess acid | Use anhydrous EtOH/IPA. If using Method B, reduce HCl loading to 0.05 equiv. |

| C2-Displacement | Overheating or wrong LG | Ensure reaction does not exceed 150°C. Confirm starting material is the chloro derivative, not a sulfone. |

| Oiling Out | Product lipophilicity | Triturate the crude oil with cold Hexane/Ether to induce crystallization. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on amine properties.

References

-

Regioselectivity in Pyrimidines: Koutentis, P. A., et al. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[2] Molbank, 2017.[2] Link

-

Acid-Catalyzed Amination: Jorgensen, P. T., et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions."[7] Journal of Organic Chemistry, 2023. Link

-

Microwave Synthesis: Kumar, P. V., et al. "Microwave-assisted synthesis of 4-amino pyrimidine analogues."[3] New Journal of Chemistry, 2019. Link

-

Kinase Inhibitor Synthesis: Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. evitachem.com [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of the C-4 Position in 2-(Ethylthio)pyrimidines

Topic: Functionalization of C-4 position in 2-(ethylthio) pyrimidines Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

The 2-(ethylthio)pyrimidine scaffold is a privileged pharmacophore in drug discovery, particularly within kinase inhibitor development (e.g., CDK, EGFR inhibitors). The C-4 position is the primary vector for introducing diversity, while the 2-(ethylthio) group serves a dual purpose:

-

Electronic Modulation: It acts as a weak donor, modulating the electrophilicity of the pyrimidine ring during C-4 functionalization.

-

Latent Functionality: It serves as a "masked" leaving group. Post-C-4 functionalization, the sulfur moiety can be oxidized to a sulfone (

) and displaced, allowing for sequential, regioselective decoration of the ring.

This guide details three distinct workflows for C-4 functionalization: Nucleophilic Aromatic Substitution (

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the workflow based on the desired substituent at C-4.

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Workflow A: Nucleophilic Aromatic Substitution ( )

Target: Introduction of Amines, Ethers, and Thiols. Precursor: 4-Chloro-2-(ethylthio)pyrimidine.

Mechanism & Causality

The 2-(ethylthio) group exerts an inductive withdrawing effect (though weaker than oxygen) but is mesomerically donating. However, the presence of the N-3 nitrogen renders the C-4 position highly electrophilic. The reaction proceeds via a Meisenheimer-like transition state.

-

Why 4-Cl? The chloride is a balanced leaving group—reactive enough for

but stable enough for storage, unlike the iodide or triflate. -

Regioselectivity: In 4,6-dichloro-2-(ethylthio)pyrimidine, the C-4 and C-6 positions are equivalent. In mono-chloro derivatives, the reaction is site-specific.

Experimental Protocol: Amination

Reagents: 4-Chloro-2-(ethylthio)pyrimidine (1.0 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv), Isopropanol (IPA) or DMF.

-

Setup: Charge a reaction vial with 4-chloro-2-(ethylthio)pyrimidine (100 mg, 0.53 mmol) and IPA (2.0 mL).

-

Addition: Add

-diisopropylethylamine (DIPEA) (185 µL, 1.06 mmol) followed by the amine nucleophile (0.64 mmol).-

Note: For volatile amines, use the HCl salt and increase DIPEA to 3.0 equiv.

-

-

Reaction:

-

Reactive Amines (Anilines, cyclic secondary): Heat to 60°C for 2–4 hours.

-

Unreactive Amines (Electron-poor): Switch solvent to DMF and heat to 90°C or use microwave irradiation (120°C, 20 min).

-

-

Workup: Evaporate volatiles. Partition residue between EtOAc and water.[1] Wash organic layer with brine, dry over

, and concentrate. -

Validation:

NMR should show loss of the C-4 proton signal (if starting from pyrimidine) or shift in adjacent protons. MS confirms

Table 1: Solvent Effects on

| Solvent | Dielectric Constant | Reaction Rate | Recommended For |

| IPA/EtOH | High (Protic) | Moderate | Aliphatic amines (Green Chem) |

| THF | Low (Aprotic) | Slow | Alkoxides ( |

| DMF/DMSO | High (Polar Aprotic) | Fast | Weak nucleophiles / Anilines |

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Introduction of Aryl and Heteroaryl groups.[2] Precursor: 4-Chloro-2-(ethylthio)pyrimidine.

Mechanism & Causality

Standard

-

Catalyst Choice:

is standard, but -

Base Sensitivity: The 2-SEt group is stable to carbonate bases (

,

Experimental Protocol: C-4 Arylation

Reagents: 4-Chloro-2-(ethylthio)pyrimidine (1.0 equiv), Arylboronic acid (1.5 equiv),

-

Degassing: In a microwave vial, combine the pyrimidine (0.5 mmol), boronic acid (0.75 mmol), and catalyst (20 mg). Seal and purge with

for 5 min. -

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and

(0.75 mL). -

Reaction: Heat at 90°C (oil bath) for 12 hours or 110°C (microwave) for 30 min.

-

Checkpoint: The solution usually turns black (Pd precipitation) upon completion.

-

-

Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Workflow C: Direct C-H Functionalization (Minisci Reaction)

Target: Introduction of Alkyl groups (Methyl, Isopropyl, Cyclobutyl) without halogen handles. Precursor: 2-(Ethylthio)pyrimidine (unsubstituted at C-4).

Mechanism & Causality

This reaction utilizes a carbon-centered radical (generated from a carboxylic acid, alkyl halide, or sulfinate) that attacks the electron-deficient pyrimidine ring.

-

Regioselectivity: The radical is nucleophilic. It attacks the most electron-deficient position. In 2-(ethylthio)pyrimidine, C-4 and C-6 are equivalent and highly activated (protonated N-3 increases electrophilicity).

-

Acid Catalysis: TFA is critical to protonate the pyrimidine nitrogen, lowering the LUMO energy and accelerating radical attack.

Experimental Protocol: Radical Alkylation

Reagents: 2-(Ethylthio)pyrimidine (1.0 equiv), Alkyl sulfinate salt (

-

Setup: Dissolve 2-(ethylthio)pyrimidine (0.5 mmol) and the sodium sulfinate (1.5 mmol) in DMSO/Water (2.0 mL).

-

Activation: Add TFA (20 µL).

-

Initiation: Add TBHP (70% aq. solution) dropwise at 0°C, then warm to Room Temperature.

-

Reaction: Stir at 50°C for 12–24 hours.

-

Note: If conversion stalls, add fresh sulfinate and TBHP portions.

-

-

Workup: Neutralize with sat.

. Extract with DCM. The sulfone byproduct from the reagent stays in the aqueous phase.

Strategic Pivot: The "Switch" (Post-Functionalization)

Once C-4 is functionalized, the 2-(ethylthio) group can be activated for displacement, enabling the synthesis of 2,4-disubstituted pyrimidines.

Figure 2: Sequential functionalization strategy leveraging the 2-ethylthio handle.

Protocol for "Switch":

-

Oxidation: Treat the C4-substituted product with

-CPBA (2.2 equiv) in DCM at 0°C for 2 hours. Wash with -

Displacement: React the crude sulfone with an amine (2.0 equiv) in Dioxane at 80°C. The sulfone is a superior leaving group to the initial sulfide or chloride.

References

-

Nucleophilic Substitution (

) on Pyrimidines: -

Suzuki Coupling on Chloropyrimidines

- Title: "One-pot Double Suzuki Couplings of Dichloropyrimidines"

- Source:Journal of Organic Chemistry (2011)

-

URL:[Link]

-

C-H Activation (Minisci)

- Title: "Comprehensive perspectives of metal and metal-free C–H activ

- Source:RSC Advances (2023)

-

URL:[Link]

-

2-Ethylthio as a Handle (Synthesis of Adagrasib Intermediate)

- Title: "One-pot synthesis of 4-pyrimidone-2-thioether..."

- Source:RSC Advances (2024)

-

URL:[Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of Chloropyrimidines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these often-recalcitrant substrates. The inherent low reactivity of the C-Cl bond, coupled with the specific electronic nature of the pyrimidine ring, presents unique challenges.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common hurdles and achieve successful couplings.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial problems encountered during the Suzuki coupling of chloropyrimidines.

Q1: My Suzuki coupling with a chloropyrimidine is not working. What are the most likely reasons?

Low or no reactivity in the Suzuki coupling of chloropyrimidines typically stems from a few key factors:

-

Suboptimal Reaction Components: The combination of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible mix can lead to poor catalytic activity.[2]

-

Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[2] Impurities, especially sulfur from certain heteroaryl boronic acids, can also poison the catalyst.[2]

-

Inherent Low Reactivity of the Substrate: Chloropyrimidines are generally less reactive than their bromo or iodo analogs due to the stronger C-Cl bond.[2][3]

-

Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homo-coupling of the boronic acid.[2]

-

Improper Reaction Setup: Suzuki couplings are highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can cause catalyst decomposition and promote side reactions.[2][4][5]

Q2: I'm using a 2,4-dichloropyrimidine. Which chlorine is more reactive?

For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive and will preferentially undergo oxidative addition with the palladium catalyst over the C2 position.[2][6]

Q3: What are the most common side reactions in this coupling, and how can I minimize them?

The two most prevalent side reactions are:

-

Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is often accelerated by high temperatures and certain bases.[2] To minimize this, use fresh, high-purity boronic acid and optimize your reaction conditions carefully.[2]

-

Homo-coupling: This is the reaction of two boronic acid molecules. It can be reduced by ensuring efficient oxidative addition and transmetalation, often by using a slight excess of the chloropyrimidine.[2]

Q4: Can using microwave irradiation help improve my reaction?

Yes, microwave-assisted procedures can be highly effective. They often lead to dramatically shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[2][7][8][9]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting when initial attempts fail.

Problem: The reaction is sluggish or fails to proceed to completion.

Causality: The inertness of the C-Cl bond necessitates a highly active catalytic system to facilitate the rate-limiting oxidative addition step. The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low reactivity.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is the most critical factor for activating the C-Cl bond. Electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition step.[10]

-

Expert Insight: While Pd(PPh₃)₄ is a common starting point, it often proves insufficient for less reactive chloropyrimidines.[1][5] More advanced catalyst systems are generally required. N-heterocyclic carbene (NHC) ligands are also attractive due to their strong σ-donating properties.[11]

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

| Catalyst | Ligand | Yield (%) | Notes | Source |

| Pd(PPh₃)₄ | - | 71 | A common but often baseline catalyst for this substrate. | [7] |

| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [7] |

| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. | [7] |

| PEPPSI-IPr | - | 98 (for 2-chloropyridine) | A highly effective catalyst for heteroaryl chlorides. | [1] |

| Pd(OAc)₂ | Buchwald Ligands | High | Buchwald's biphenyl phosphine ligands are excellent for challenging couplings.[10] | [10] |

2. The Role of the Base: Activating the Boronic Acid

The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[12][13][14] The strength and solubility of the base can dramatically affect the reaction's outcome.

-

Expert Insight: A common mistake is using a base that is too weak or not soluble enough in the reaction medium. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[1][14]

Table 2: Comparison of Common Bases in Suzuki Couplings

| Base | Strength | Common Applications & Notes | Source |

| K₂CO₃ | Moderate | Often used but may be insufficient for unreactive chlorides. | [1][14] |

| K₃PO₄ | Strong | A robust base, often providing good results with chloropyrimidines. | [1][14] |

| Cs₂CO₃ | Strong | Highly effective, but more expensive. | [14] |

| KF | Mild | Can be effective, especially with base-sensitive substrates. | [14][15] |

3. Solvent System Optimization: A Balancing Act

The solvent must solubilize all reaction components and can influence the catalytic cycle. A mixture of an organic solvent and water is frequently employed.

-

Expert Insight: The presence of water can be beneficial, not only for dissolving the base but also for promoting the formation of the hydrophilic boronate RB(OH)₃⁻.[7] For less polar solvents like 1,4-dioxane, higher temperatures are often necessary to overcome activation barriers.[7]

Table 3: Common Solvents and Their Effects

| Solvent System | Typical Ratio | Notes | Source |

| 1,4-Dioxane/H₂O | 2:1 to 4:1 | A widely used and effective system for many Suzuki couplings. | [7] |

| Toluene/Ethanol/H₂O | Varies | Alcoholic solvent mixtures can lead to higher reactivity at lower temperatures. | [16] |

| n-Butanol/H₂O | Varies | An environmentally benign option that can be more efficient than anhydrous conditions for heterocyclic substrates. | [17] |

| THF | Anhydrous | Often used with strong bases like KF. | [15] |

Problem: My boronic acid seems to be degrading.

Causality: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][5]

Troubleshooting Steps:

-

Use Fresh Reagents: Always use fresh, high-purity boronic acids.[2]

-

Check for Purity: If yields are inconsistent, check the integrity of your boronic acid.

-

Proper Storage: Store boronic acids in a cool, dark, and dry environment.[2]

-

Consider Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be a good alternative.

III. Experimental Protocols

The following are representative protocols that can be adapted for your specific chloropyrimidine and boronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for moderately reactive chloropyrimidines.[1]

-

To a reaction vessel, add the 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).[1]

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).[1]

-

Add 7 mL of 1,4-dioxane to the vessel.[1]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 100 °C for 24 hours.[1]

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography.

Protocol 2: Procedure for Less Reactive Chloropyrimidines using PEPPSI-IPr

This protocol is adapted for more challenging substrates and utilizes a highly active catalyst.[1]

-

In a reaction tube, combine the chloropyrimidine (1.0 mmol), the boronic acid (1.2 mmol), PEPPSI-IPr (0.005 mmol, 0.5 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).[1]

-

Add 5 mL of 1,4-dioxane.

-

Seal the tube and heat the mixture at 80 °C for 2 hours.[1]

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Purify the product by flash chromatography.

IV. Visualizing the Mechanism and Workflow

Understanding the underlying processes can aid in troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][18][19]

V. References

-

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. Available at:

-

Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions - Benchchem. Available at:

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

-

Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Available at:

-

Selective sp –sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Available at:

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - RSC Publishing. Available at: [Link]

-

troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem. Available at:

-

Green Suzuki–Miyaura coupling of heteroaryl chlorides - RSC Blogs. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

-

New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Available at: [Link]

-

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. Available at:

-

Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Available at:

-

Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Publications. Available at: [Link]

-

A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Available at:

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. Available at: [Link]

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids - American Chemical Society. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. Available at: [Link]

-

Expanded heterogeneous Suzuki-Miyaura coupling reactions of aryl and heteroaryl chlorides under mild conditions - Korea Advanced Institute of Science and Technology. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at:

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate. Available at: [Link]

-

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine - Benchchem. Available at:

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. wwjmrd.com [wwjmrd.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

Controlling regioselectivity in 4-chloro-2-(ethylthio)-6-methylpyrimidine substitution

Topic: Regioselectivity in 4-chloro-2-(ethylthio)-6-methylpyrimidine

Case ID: PYR-REGIO-004 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division

Core Logic & Triage (The "Quick Check")

Before adjusting your experimental parameters, you must understand the intrinsic electronic bias of your scaffold. In 4-chloro-2-(ethylthio)-6-methylpyrimidine , the regioselectivity is governed by the "Leaving Group Lability" vs. "Positional Electrophilicity."

Reactivity Hierarchy Table

| Position | Substituent | Electronic Status | Reactivity Rank ( |

| C4 | Chlorine (-Cl) | Highly Electrophilic (Para-like to N1) | #1 (Primary Target) |

| C2 | Ethylthio (-SEt) | Moderate Electrophilicity (Flanked by 2 Ns) | #3 (Poor Leaving Group) |

| C2 (Activated) | Sulfone (-SO₂Et) | High Electrophilicity | #1 (Competes with/Surpasses C4-Cl) |

| C6 | Methyl (-Me) | Inert / Steric Bulk | N/A |

The Golden Rule: Under standard nucleophilic aromatic substitution (

Experimental Workflows & Decision Trees

Visualizing the Pathway

The following diagram illustrates the decision logic required to target the C4 vs. C2 position.

Caption: Decision tree for selecting reaction conditions based on the desired substitution site (C4 vs. C2).

Troubleshooting Guide: C4-Selective Substitution

Objective: Displace the Chlorine at C4 with a nucleophile (amine, alkoxide) while keeping the C2-ethylthio group intact.

Protocol A: Standard Displacement

-

Solvent: THF, Dioxane, or Ethanol.

-

Base: DIPEA (Hunig's base) or

. -

Temperature:

.

Common Issues & Fixes

Q1: I am seeing no reaction at Room Temperature.

-

Diagnosis: The C6-methyl group is weakly electron-donating, which slightly deactivates the ring compared to a bare pyrimidine.

-

Fix: Increase temperature to

. Do not exceed

Q2: I am getting a mixture of C4 and C2 substitution.

-

Diagnosis: This is rare with -SEt but possible if using strong alkoxides (e.g., NaOMe) in high heat.

-

Fix: Switch to a less "hard" nucleophile or lower the temperature. Ensure you are not using a solvent that promotes oxidation (which would activate the sulfur).

Q3: Hydrolysis byproduct (4-OH) is forming instead of the product.

-

Diagnosis: Wet solvent or hygroscopic base. The C4-Cl is sensitive to hydrolysis.

-

Fix: Use anhydrous THF/DMF and dry DIPEA. Avoid hydroxide bases (NaOH/KOH).

Troubleshooting Guide: C2-Selective Substitution

Objective: Displace the C2-ethylthio group. This is chemically challenging because C4-Cl is the better leaving group.

Protocol B: The "Oxidative Activation" Route

To hit C2, you must turn the "lazy" -SEt group into a "hyper-active" sulfone (

-

Reagents: mCPBA (2.2 eq) in DCM at

. -

Result: Yields 4-chloro-2-(ethylsulfonyl)-6-methylpyrimidine.

Step 2: Displacement (The Critical Step)

-

Reagents: Nucleophile (1.0 eq), THF,

.

Common Issues & Fixes

Q4: After oxidation, I added my amine, but the C4-Chlorine was displaced, not the C2-Sulfone.

-

Mechanism: Even as a sulfone, C2 is sterically hindered by the flanking nitrogens. C4-Cl remains very reactive.

-

Fix: This is a classic "regiochemical battle."

-

Temperature: You must run this at cryogenic temperatures (

). At higher temps, C4 reactivity dominates. -

Nucleophile Choice: Hard nucleophiles (alkoxides) tend to prefer C2 (charge control), while soft nucleophiles (thiols/amines) may still prefer C4 (orbital control).

-

Alternative Route: If you cannot control this, you must displace C4 first with a non-reactive group (or your final desired C4 substituent) before oxidizing the C2-sulfur.

-

Q5: My yield is low because the sulfone is hydrolyzing.

-

Diagnosis: 2-sulfonyl pyrimidines are extremely labile to water.

-

Fix: Perform the nucleophilic substitution immediately after oxidation workup. Do not store the sulfone intermediate for long periods.

Advanced FAQs: Sterics and Catalysis

Q: Does the C6-Methyl group affect the reaction rate? A: Yes. The C6-methyl group provides steric hindrance to the C4 position (though less than the C2 position) and donates electron density into the ring. This makes the C4-Cl less reactive than in 4-chloro-pyrimidine. You may need slightly longer reaction times than literature protocols for non-methylated analogs suggest [1].

Q: Can I use Lewis Acids to reverse selectivity?

A: Generally, no. Lewis acids will coordinate to the ring nitrogens. While this activates the ring, it typically enhances the natural electrophilicity of C4 rather than C2. Regioselectivity inversion usually requires specific transition metal catalysis (e.g., Palladium), but for

Q: Why use Ethylthio (-SEt) instead of Methylthio (-SMe)? A: -SEt is slightly bulkier and more lipophilic. In terms of reactivity, they are nearly identical. However, the oxidation products (ethyl sulfone vs methyl sulfone) have different solubility profiles. If your -SMe intermediate is too insoluble, switching to -SEt is a valid process optimization strategy.

References

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[3] (Standard text establishing C4 > C2 reactivity in pyrimidines).

-

Baran Lab. Haloselectivity of Heterocycles. (Discusses oxidative addition preferences and

trends in poly-halogenated heterocycles). -

BenchChem Technical Support. Chemoselectivity in Dichloropyrimidine Reactions. (Detailed protocols on temperature control for pyrimidine substitution).

-

WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. (Computational analysis of transition state energies for C4 vs C2 attack).

Sources

Validation & Comparative

Comparative Reactivity Analysis: 4-Chloro-2-(ethylthio)pyrimidine vs. 4-Chloro-2-(methylthio)pyrimidine in Nucleophilic Aromatic Substitution

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including DNA bases and a multitude of approved drugs, underscores its importance.[1][2] The strategic functionalization of the pyrimidine ring, particularly at the C2, C4, and C6 positions, is a critical step in modulating the pharmacological profile of a lead compound. Among the most versatile intermediates for this purpose are 4-chloro-2-(alkylthio)pyrimidines, which serve as key building blocks for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 4-chloro-2-(ethylthio)pyrimidine and 4-chloro-2-(methylthio)pyrimidine. We will dissect the subtle electronic and steric differences between the ethylthio and methylthio substituents and their consequent impact on the reactivity of the C4-chloro leaving group. This analysis is grounded in established mechanistic principles and supported by a robust, self-validating experimental protocol designed to empower researchers to quantify these differences in their own laboratory settings.

Mechanistic Framework: SNAr on the Pyrimidine Core

The reactivity of halopyrimidines is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates attack by nucleophiles. This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The C4 position on the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position, an effect that can be explained by frontier molecular orbital theory, where the LUMO coefficient is typically higher on C4.[4]

Caption: General SNAr Mechanism at the C4 Position.

Comparing the Substituents: Methylthio vs. Ethylthio

The key to understanding the relative reactivity lies in analyzing the electronic and steric contributions of the 2-position substituent.

| Property | 4-Chloro-2-(methylthio)pyrimidine | 4-Chloro-2-(ethylthio)pyrimidine | Rationale & Expected Impact on Reactivity |

| Molecular Weight | 160.62 g/mol [5] | 174.65 g/mol | N/A for reactivity. |

| Boiling Point | 139-140 °C/36 mmHg[5] | Not readily available | N/A for reactivity in solution. |

| Electronic Effect | -SMe: Weak +M, weak -I | -SEt: Weak +M, slightly stronger +I | The inductive effect (+I) of an ethyl group is slightly stronger than a methyl group, meaning it donates more electron density to the ring.[6] This very subtle increase in electron density could theoretically lead to a marginal decrease in reactivity towards nucleophiles for the ethylthio analog. However, this effect is minimal and often overshadowed by other factors. |

| Steric Hindrance | Lower | Higher | The ethyl group is sterically bulkier than the methyl group. Thioethers impart greater flexibility and steric bulkiness to molecules.[7][8] While the substituent is at C2 and the reaction at C4, increased bulk could introduce a minor steric impediment to the approaching nucleophile, potentially slowing the reaction rate slightly for the ethylthio compound. |

A Note on Thioether Reactivity Context

It is crucial for the experimentalist to recognize that the thioether group itself, while primarily a modulating substituent in this context, is not inert. Under certain conditions, the methylthio group can be displaced.[9] However, its utility shines when it is intentionally oxidized. The conversion of the methylthio group (-SMe) to the corresponding methylsulfonyl group (-SO2Me) dramatically increases its reactivity as a leaving group.[10][11] Studies have shown that 2-methylsulfonylpyrimidines are vastly more reactive towards nucleophiles than their 2-methylthio counterparts, with rate enhancements of several orders of magnitude.[10][12] This strategy is often employed when substitution at the C2 position is desired.

Experimental Protocol: A Self-Validating Comparative Kinetic Analysis

Given the scarcity of direct, published head-to-head kinetic data for these specific substrates, this section provides a robust, standardized protocol for their comparative evaluation. This workflow is designed to be self-validating by running parallel reactions, ensuring that any observed differences in reaction rate can be confidently attributed to the substrate itself and not experimental variability.

Objective: To determine the relative rate of nucleophilic aromatic substitution of 4-chloro-2-(methylthio)pyrimidine and 4-chloro-2-(ethylthio)pyrimidine with a model amine nucleophile.

Materials and Reagents:

-

4-Chloro-2-(methylthio)pyrimidine (Substrate A)

-

4-Chloro-2-(ethylthio)pyrimidine (Substrate B)

-

Benzylamine (Nucleophile)

-

N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)

-

Acetonitrile (ACN, solvent)

-

Internal Standard (e.g., Naphthalene, for HPLC analysis)

-

HPLC or LC-MS system with a C18 column

Caption: Workflow for Comparative Kinetic Study.

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Substrate A Stock (100 mM): Accurately weigh the required amount of 4-chloro-2-(methylthio)pyrimidine and the internal standard (e.g., 50 mM Naphthalene) and dissolve in ACN in a volumetric flask.

-

Substrate B Stock (100 mM): Prepare an identical stock solution using 4-chloro-2-(ethylthio)pyrimidine.

-

Nucleophile Stock (220 mM Amine, 240 mM DIPEA): In a separate volumetric flask, combine benzylamine (2.2 eq.) and DIPEA (2.4 eq.) in ACN. The excess base is to quench the HCl generated during the reaction.

-

-

Reaction Setup (Parallel Execution):

-

In two separate, temperature-controlled reaction vessels (e.g., at 25 °C), place equal volumes of the Nucleophile Stock solution.

-

To initiate the reactions simultaneously, add an equal volume of Substrate A Stock to one vessel and Substrate B Stock to the other. This brings the final concentrations to: Substrate (50 mM), Nucleophile (110 mM), Base (120 mM), and Internal Standard (25 mM).

-

Start a timer immediately upon addition (t=0).

-

-

Time-Course Sampling:

-

At designated time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

-

Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of ACN/water), which stops the reaction by dilution.